molecular formula C10H11F2N3OS B4699763 N-(2,4-difluorophenyl)-2-propionylhydrazinecarbothioamide

N-(2,4-difluorophenyl)-2-propionylhydrazinecarbothioamide

Cat. No. B4699763
M. Wt: 259.28 g/mol
InChI Key: MQBQBMUKXVKEDD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-propionylhydrazinecarbothioamide, commonly known as DFP, is a chemical compound that has been widely studied for its potential applications in scientific research. DFP belongs to the class of hydrazinecarbothioamide compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DFP involves its inhibition of acetylcholinesterase. Acetylcholinesterase is responsible for breaking down acetylcholine in the synaptic cleft, which is the gap between two neurons. By inhibiting acetylcholinesterase, DFP can increase the levels of acetylcholine in the synaptic cleft, which can lead to enhanced cognitive function.
Biochemical and Physiological Effects
DFP has been shown to exhibit various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, DFP has been shown to have antioxidant properties, which can help protect against oxidative stress. DFP has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the brain and other tissues.

Advantages and Limitations for Lab Experiments

One advantage of using DFP in lab experiments is its potency as an acetylcholinesterase inhibitor. DFP is a highly potent inhibitor of acetylcholinesterase, which makes it useful in studies of cognitive function and neurological disorders. However, one limitation of using DFP in lab experiments is its potential toxicity. DFP is a highly toxic compound and must be handled with care.

Future Directions

There are several future directions for research on DFP. One area of research is the development of new derivatives of DFP that exhibit enhanced potency and reduced toxicity. Another area of research is the investigation of the potential applications of DFP in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DFP and its potential for use in other areas of scientific research.
Conclusion
In conclusion, DFP is a chemical compound that has been widely studied for its potential applications in scientific research. DFP is a potent inhibitor of acetylcholinesterase and has been shown to exhibit various biochemical and physiological effects. While DFP has potential advantages for lab experiments, its toxicity must be carefully considered. Future research on DFP will likely focus on the development of new derivatives and the investigation of its potential applications in the treatment of neurological disorders.

Scientific Research Applications

DFP has been widely used in scientific research, particularly in the field of neuroscience. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DFP can increase the levels of acetylcholine in the brain, which can lead to enhanced cognitive function. DFP has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(propanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3OS/c1-2-9(16)14-15-10(17)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBQBMUKXVKEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-difluorophenyl)-2-propionylhydrazinecarbothioamide
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N-(2,4-difluorophenyl)-2-propionylhydrazinecarbothioamide
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N-(2,4-difluorophenyl)-2-propionylhydrazinecarbothioamide
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Reactant of Route 6
N-(2,4-difluorophenyl)-2-propionylhydrazinecarbothioamide

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